2-(hydroxyimino)-N-{2-[(4-methylpentyl)amino]ethyl}acetamide
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Overview
Description
2-(hydroxyimino)-N-{2-[(4-methylpentyl)amino]ethyl}acetamide, also known as HONH-PEG5-CH2CO-NH-(CH2)2-NH-C5H11, is a molecule that has been extensively studied for its potential applications in scientific research. This compound is a derivative of acetamide and has been found to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-(hydroxyimino)-N-{2-[(4-methylpentyl)amino]ethyl}acetamide2CO-NH-(CH2)2-NH-C5H11 is not fully understood. However, it is known to be a potent inhibitor of PARP. PARP is an enzyme that is involved in DNA repair. When DNA is damaged, PARP is activated and repairs the DNA. However, in cancer cells, PARP is overactivated, which leads to the death of the cancer cells. 2-(hydroxyimino)-N-{2-[(4-methylpentyl)amino]ethyl}acetamide2CO-NH-(CH2)2-NH-C5H11 inhibits PARP, which leads to the death of the cancer cells.
2-(hydroxyimino)-N-{2-[(4-methylpentyl)amino]ethyl}acetamide2CO-NH-(CH2)2-NH-C5H11 has also been found to have anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This leads to a decrease in inflammation and a decrease in the symptoms of inflammatory diseases such as rheumatoid arthritis.
Biochemical and Physiological Effects
2-(hydroxyimino)-N-{2-[(4-methylpentyl)amino]ethyl}acetamide2CO-NH-(CH2)2-NH-C5H11 has several biochemical and physiological effects. It has been found to be a potent inhibitor of PARP, which leads to the death of cancer cells. It also has anti-inflammatory properties, which leads to a decrease in inflammation and a decrease in the symptoms of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(hydroxyimino)-N-{2-[(4-methylpentyl)amino]ethyl}acetamide2CO-NH-(CH2)2-NH-C5H11 in lab experiments is its potent inhibition of PARP. This makes it a potential candidate for the treatment of cancer. Another advantage is its anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
One limitation of using 2-(hydroxyimino)-N-{2-[(4-methylpentyl)amino]ethyl}acetamide2CO-NH-(CH2)2-NH-C5H11 in lab experiments is its complex synthesis method. Another limitation is its unknown mechanism of action, which makes it difficult to fully understand its effects.
Future Directions
There are several future directions for the study of 2-(hydroxyimino)-N-{2-[(4-methylpentyl)amino]ethyl}acetamide2CO-NH-(CH2)2-NH-C5H11. One future direction is to further investigate its mechanism of action. This will help to fully understand its effects and potential applications. Another future direction is to study its potential as a treatment for cancer and inflammatory diseases in animal models. This will help to determine its efficacy and safety in vivo. Additionally, future studies could investigate the potential of 2-(hydroxyimino)-N-{2-[(4-methylpentyl)amino]ethyl}acetamide2CO-NH-(CH2)2-NH-C5H11 as a drug delivery system, as it has been shown to have a high level of biocompatibility.
Synthesis Methods
The synthesis of 2-(hydroxyimino)-N-{2-[(4-methylpentyl)amino]ethyl}acetamide2CO-NH-(CH2)2-NH-C5H11 is a complex process that involves several steps. The first step involves the reaction of 2-bromoacetophenone with hydroxylamine hydrochloride to form 2-bromo-1-(hydroxyimino)propan-1-one. The second step involves the reaction of 2-bromo-1-(hydroxyimino)propan-1-one with PEG5-amine to form 2-(hydroxyimino)-N-{2-[(2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)amino]ethyl}acetamide. The final step involves the reaction of 2-(hydroxyimino)-N-{2-[(2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)amino]ethyl}acetamide with 4-methylpentylamine to form 2-(hydroxyimino)-N-{2-[(4-methylpentyl)amino]ethyl}acetamide2CO-NH-(CH2)2-NH-C5H11.
Scientific Research Applications
2-(hydroxyimino)-N-{2-[(4-methylpentyl)amino]ethyl}acetamide2CO-NH-(CH2)2-NH-C5H11 has been used in several scientific research applications. It has been found to be a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This makes 2-(hydroxyimino)-N-{2-[(4-methylpentyl)amino]ethyl}acetamide2CO-NH-(CH2)2-NH-C5H11 a potential candidate for the treatment of cancer, as cancer cells are known to have a high level of DNA damage.
2-(hydroxyimino)-N-{2-[(4-methylpentyl)amino]ethyl}acetamide2CO-NH-(CH2)2-NH-C5H11 has also been found to have anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This makes 2-(hydroxyimino)-N-{2-[(4-methylpentyl)amino]ethyl}acetamide2CO-NH-(CH2)2-NH-C5H11 a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
(2Z)-2-hydroxyimino-N-[2-(4-methylpentylamino)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2/c1-9(2)4-3-5-11-6-7-12-10(14)8-13-15/h8-9,11,15H,3-7H2,1-2H3,(H,12,14)/b13-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTVVFDZSYXSOC-JYRVWZFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCNCCNC(=O)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCNCCNC(=O)/C=N\O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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